molecular formula C44H38N6 B280466 2-butyl-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole

2-butyl-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole

Cat. No.: B280466
M. Wt: 650.8 g/mol
InChI Key: HJWOAOPDMJTTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole is a complex organic compound known for its significant applications in the pharmaceutical industry. This compound is a derivative of benzimidazole and features a tetrazole ring, which is often associated with biological activity. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Coupling with Biphenyl Derivative: The tetrazole intermediate is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of Benzimidazole Core: The final step involves the cyclization of the intermediate with an appropriate diamine to form the benzimidazole core.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Continuous Flow Chemistry: This method allows for better control over reaction conditions and improved safety.

    Catalyst Recycling: Palladium catalysts used in the coupling reactions are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Reduction Products: Reduced forms of the compound, often leading to the removal of specific functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, particularly in enzyme inhibition.

    Medicine: Investigated for its potential use in the treatment of various diseases, including hypertension and cardiovascular disorders.

    Industry: Used in the production of pharmaceuticals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole involves its interaction with specific molecular targets. The compound is known to:

    Inhibit Enzymes: It acts as an inhibitor of certain enzymes, which can lead to therapeutic effects in the treatment of diseases.

    Bind to Receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to physiological effects.

    Pathways Involved: The compound is involved in pathways related to blood pressure regulation and cardiovascular health.

Comparison with Similar Compounds

2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole is unique due to its specific structure and biological activity. Similar compounds include:

    Losartan: A well-known angiotensin II receptor antagonist used to treat hypertension.

    Valsartan: Another angiotensin II receptor antagonist with similar applications.

    Candesartan: Known for its potent antihypertensive activity.

These compounds share structural similarities but differ in their specific functional groups and biological activities, making 2-Butyl-1-[(2’-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole unique in its applications and effects.

Properties

Molecular Formula

C44H38N6

Molecular Weight

650.8 g/mol

IUPAC Name

2-butyl-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole

InChI

InChI=1S/C44H38N6/c1-2-3-27-42-45-40-25-15-16-26-41(40)49(42)32-33-28-30-34(31-29-33)38-23-13-14-24-39(38)43-46-48-50(47-43)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-26,28-31H,2-3,27,32H2,1H3

InChI Key

HJWOAOPDMJTTCO-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.